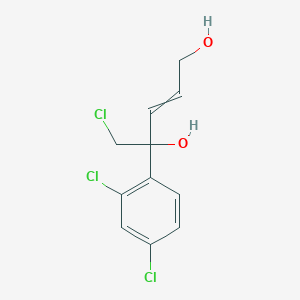
5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol is an organic compound characterized by the presence of chlorine atoms and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable phenyl derivative, followed by the introduction of the pent-2-ene-1,4-diol moiety through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation or crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions where chlorine-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the phenyl group can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Pentene, 4-chloro-: This compound has a similar structure but lacks the phenyl group and additional chlorine atoms.
2-Pentene, 5-chloro-: Another structurally similar compound with variations in the position of chlorine atoms.
Uniqueness
5-Chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol is unique due to the combination of its chlorine atoms and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
115314-21-1 |
|---|---|
Fórmula molecular |
C11H11Cl3O2 |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
5-chloro-4-(2,4-dichlorophenyl)pent-2-ene-1,4-diol |
InChI |
InChI=1S/C11H11Cl3O2/c12-7-11(16,4-1-5-15)9-3-2-8(13)6-10(9)14/h1-4,6,15-16H,5,7H2 |
Clave InChI |
LZRQJYAQJZBROX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CCl)(C=CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


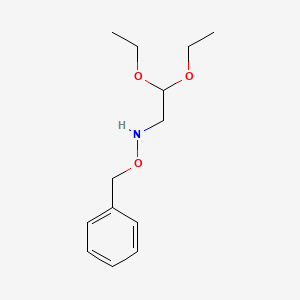

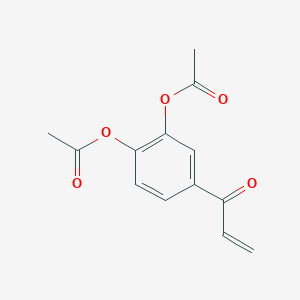

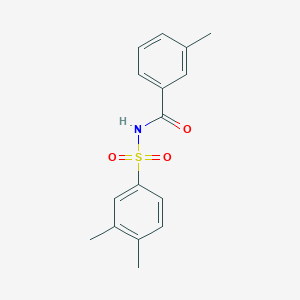
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
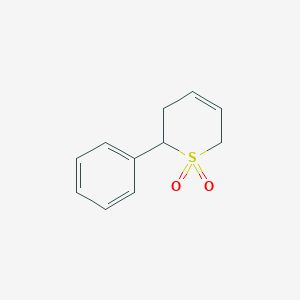
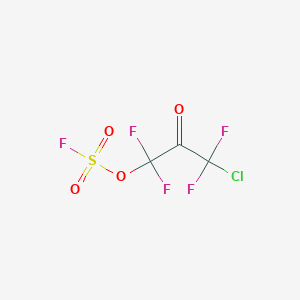

![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
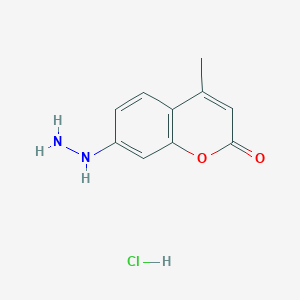
![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)
